Rhizopodin is a polyketide macrolide compound originally isolated from the myxobacterium Myxococcus xanthus. It is notable for its potent biological activity, particularly as an actin-depolymerizing agent, which has implications for cancer treatment and cell biology research. The compound exhibits cytostatic properties, making it a subject of interest in the development of new therapeutic agents.
Rhizopodin was first identified in the late 1990s from cultures of Myxococcus xanthus, a soil-dwelling bacterium known for its complex life cycle and ability to produce various bioactive secondary metabolites. Its isolation marked a significant step in understanding how natural products can influence cellular mechanisms, particularly those involving the cytoskeleton.
Rhizopodin belongs to the class of compounds known as macrolides, characterized by a large lactone ring structure. More specifically, it is classified as a dimeric macrolide due to its structural composition, which includes two linked monomeric units. This classification is significant as it relates to its mechanism of action and potential applications in pharmacology.
The total synthesis of rhizopodin has been achieved through various synthetic strategies, with a notable modular approach that allows for the assembly of its complex structure. The synthesis typically involves several key steps:
The total synthesis can be accomplished in approximately 29 steps, highlighting its complexity and the need for careful planning in synthetic strategy. Each step requires precise control over reaction conditions to ensure high yields and purity of intermediates.
Rhizopodin has a complex molecular structure characterized by a 38-membered macrodiolide core. The structure features multiple stereocenters, which contribute to its biological activity.
The molecular formula of rhizopodin is , and its molecular weight is approximately 654.85 g/mol. Detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry has provided insights into its configuration and functional groups.
Rhizopodin undergoes various chemical reactions that are critical for its biological activity:
The mechanism by which rhizopodin inhibits actin polymerization involves specific interactions with actin monomers that lead to conformational changes, disrupting normal filament formation.
The mechanism of action of rhizopodin primarily involves:
Experimental studies have shown that rhizopodin can significantly reduce actin filament formation in vitro, demonstrating its potential as a tool for studying cytoskeletal dynamics.
Rhizopodin serves multiple roles in scientific research:
Rhizopodin is a structurally complex macrolide with potent actin-targeting bioactivity, exclusively isolated from the δ-proteobacterium Stigmatella aurantiaca Sg a15. This myxobacterial strain, found predominantly in organic-rich soils and decaying wood, exhibits a predatory lifestyle reliant on secondary metabolites for microbial competition [1] [7]. Unlike Actinobacteria, myxobacteria like S. aurantiaca possess genomes exceptionally enriched in biosynthetic gene clusters (BGCs), with rhizopodin representing a minor constituent of their metabolome under standard laboratory conditions [2].
Fermentative production of rhizopodin faces significant challenges due to low natural yields (typically <5 mg/L) and the slow growth kinetics of myxobacteria. S. aurantiaca requires complex media supplemented with adsorbent resins like XAD-16 for product capture, alongside precise aeration and agitation control to prevent shear damage to myxobacterial filaments. Yield optimization strategies include:
Table 1: Fermentation Parameters for Rhizopodin Production in Stigmatella aurantiaca Sg a15
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 30°C | ↓ 20% at 25°C; cell lysis >33°C |
pH | 7.2–7.5 | <6.8 reduces PKS expression |
Aeration | 0.5 vvm | Anaerobiosis abolishes production |
Adsorbent Resin | XAD-16 (2% w/v) | Prevents feedback inhibition |
Cultivation Time | 10–14 days | Peak production in late stationary |
The rhizopodin BGC (74.6 kb) was identified through comparative genome mining of S. aurantiaca Sg a15, revealing a trans-acyltransferase (AT) type I polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) hybrid system (MIBiG ID: BGC0001111). This cluster's discovery resolved prior ambiguities regarding rhizopodin's biosynthetic origin, confirmed by targeted gene inactivation of core PKS domains (rizB, rizD) that abolished rhizopodin production, as detected by HPLC-HRMS metabolic profiling [1] [4].
The cluster encodes 12 open reading frames (rizA–rizF plus accessory genes), featuring:
Table 2: Core Genes in the Rhizopodin Biosynthetic Gene Cluster
Gene | Protein Type | Domains (KS-AT-DH-ER-KR-ACP-C/A-MT-TE) | Function in Assembly |
---|---|---|---|
rizA | Stand-alone AT | AT | Malonyl-CoA loading |
rizB | trans-AT PKS/NRPS | KS-KR-MT-ACP-KS-KR-DH-ER-MT-ACP-C-A-PCP... | Glycine incorporation; chain ext. |
rizC | trans-AT PKS | KS-KR-MT-ACP-KS-KR-ACP | β-methyl branch formation |
rizD | trans-AT PKS/NRPS | ...KS-ACP-OX-KS-DH-ACP-C-A-PCP | Serine cyclization; epoxidation |
rizE | trans-AT PKS | KS-KR-ACP-KS-MT-ACP-KS-ACP | Macrocycle closure |
rizF | Stand-alone AT | AT | Methylmalonyl-CoA loading |
The assembly line executes 21 elongation cycles, initiated by a glycine-loaded NRPS module (RizB Module 1). Key catalytic events include:
Post-assembly tailoring critically enhances rhizopodin's actin-binding affinity and membrane permeability. Three key modifications occur after the PKS/NRPS machinery releases the macrocyclic intermediate:
Table 3: Functional Impact of Rhizopodin's Post-Biosynthetic Modifications
Modification Site | Chemical Change | Catalytic Enzyme | Bioactivity Consequence |
---|---|---|---|
C29–C31 | Ser → Oxazole | RizG (cyclase) | ↑ Actin affinity by H-bonding with Arg183 |
C16–C17 | Epoxide → Diol | Spontaneous hydrolysis | Stabilizes binding to actin subdomain 4 |
C18–OCH3 | OH → OCH3 | RizH (MT) | Enhances membrane penetration |
The glycine-derived amine at C2 initiates critical hydrogen bonding with actin's Asp11, while the oxazole's nitrogen coordinates with His161. These interactions, combined with the macrocycle's curvature, enable rhizopodin to sterically block actin's nucleotide-binding cleft with IC₅₀ ≈ 50 nM. Notably, removal of the C18 methoxy group reduces cytotoxicity 12-fold, demonstrating its role in cellular uptake rather than target binding [8] [10].
Schematic: Rhizopodin-Actin Binding Interface
Actin subdomain 1: [Arg183]----N (Oxazole) | Actin subdomain 4: [Asp11]-----H-N (Glycine-derived) | Nucleotide cleft: MACROCYCLE--OCH3 (C18)
Glycine's integration as Starter UnitThe incorporation of glycine as the initiating amino acid is a distinctive feature among actin-targeting macrolides. This contrasts with luminaolide (serine-starter) or jasplakinolide (tyrosine-containing), explaining rhizopodin's unique conformational constraints during actin engagement [8].
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